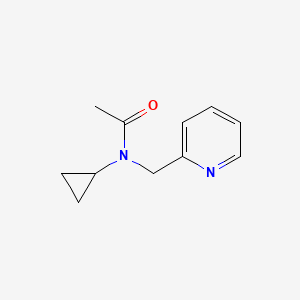![molecular formula C17H28N2O2 B7501437 [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone, commonly known as ACBC, is a cyclic ketone compound that has been the subject of extensive scientific research. ACBC is a highly potent and selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in regulating glutamate neurotransmission in the brain.
Wirkmechanismus
The [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor belongs to the family of G protein-coupled receptors (GPCRs), which are involved in the regulation of various cellular processes. Upon binding of ACBC to the [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor, a conformational change occurs, which activates the G protein signaling pathway. This results in the inhibition of glutamate release from presynaptic neurons and the reduction of excitatory neurotransmission in the brain. The net effect of this mechanism is the restoration of the balance between excitatory and inhibitory neurotransmission, which is disrupted in many neuropsychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACBC have been extensively studied in both in vitro and in vivo models. ACBC has been shown to reduce glutamate release in various brain regions, including the prefrontal cortex, hippocampus, and striatum. This effect is mediated by the activation of the [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor and the subsequent inhibition of presynaptic calcium channels. ACBC has also been shown to improve cognitive function in animal models of schizophrenia and depression, as well as reduce drug-seeking behavior in models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
ACBC has several advantages for use in lab experiments, including its high potency and selectivity for the [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor, as well as its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for research on ACBC, including the development of more efficient and scalable synthesis methods, the optimization of dosing regimens for therapeutic use, and the exploration of its potential in combination with other drugs or therapies. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of ACBC on glutamate neurotransmission and its potential therapeutic applications in various neuropsychiatric disorders.
Synthesemethoden
The synthesis of ACBC involves the reaction of 4-(azepan-1-yl)piperidine with cyclobutanone in the presence of a Lewis acid catalyst. The reaction proceeds through a Mannich-type reaction, which results in the formation of the desired product in good yield and high purity. The synthesis of ACBC has been optimized over the years, and various modifications have been made to improve the efficiency and scalability of the process.
Wissenschaftliche Forschungsanwendungen
ACBC has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor is highly expressed in the prefrontal cortex, a brain region that is involved in higher cognitive functions such as decision-making, working memory, and attention. Dysfunction of the prefrontal cortex has been implicated in many neuropsychiatric disorders, and targeting the [4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone receptor with ACBC has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
[4-(azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c20-16(14-6-5-7-14)19-12-8-15(9-13-19)17(21)18-10-3-1-2-4-11-18/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFEUBSQSJRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)



![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)
![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)